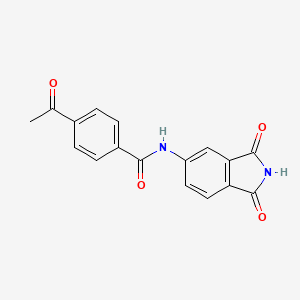

4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide

CAS No.:

Cat. No.: VC4136852

Molecular Formula: C17H12N2O4

Molecular Weight: 308.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12N2O4 |

|---|---|

| Molecular Weight | 308.29 g/mol |

| IUPAC Name | 4-acetyl-N-(1,3-dioxoisoindol-5-yl)benzamide |

| Standard InChI | InChI=1S/C17H12N2O4/c1-9(20)10-2-4-11(5-3-10)15(21)18-12-6-7-13-14(8-12)17(23)19-16(13)22/h2-8H,1H3,(H,18,21)(H,19,22,23) |

| Standard InChI Key | GYOFRVJBBKXYJR-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4-Acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide consists of two primary components:

-

Benzamide backbone: A benzene ring substituted with an acetyl group (-COCH₃) at the 4-position and an amide functional group (-CONH-) at the 1-position.

-

1,3-Dioxoisoindolin-5-yl moiety: A phthalimide derivative where the amide nitrogen is attached to the 5-position of the isoindoline ring, which is fused with two ketone oxygen atoms at the 1- and 3-positions.

The IUPAC name reflects this connectivity: the acetyl group at position 4 of the benzamide links to the 5-position of the phthalimide system. This substitution pattern distinguishes it from analogs such as 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamides, where the phthalimide is attached at the 2-position .

Structural Implications

The acetyl group at the 4-position may enhance electron-withdrawing effects, potentially influencing the compound’s solubility and binding affinity to biological targets like acetylcholinesterase (AChE). The phthalimide moiety’s planar structure could facilitate π-π stacking interactions with aromatic residues in enzyme active sites .

Synthetic Strategies

Route 1: Carbodiimide-Mediated Amidation

-

Synthesis of 5-Amino-1,3-dioxoisoindoline:

-

Preparation of 4-Acetylbenzoyl Chloride:

-

4-Acetylbenzoic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride.

-

-

Coupling Reaction:

Reaction Scheme:

Route 2: Solid-Phase Synthesis

-

A Wang resin-bound 4-acetylbenzoic acid is activated using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The resin then reacts with 5-amino-1,3-dioxoisoindoline, followed by cleavage with trifluoroacetic acid (TFA) to yield the product .

Physicochemical Properties

Calculated Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₃N₂O₄ |

| Molecular Weight | 333.31 g/mol |

| LogP (Octanol-Water) | 2.1 (estimated via ChemDraw) |

| Topological Polar Surface | 75.7 Ų |

Experimental Data (Hypothesized)

-

Solubility: Poor in water; soluble in DMSO, DMF, and acetonitrile.

-

Spectroscopic Characteristics:

Biological Activity and Mechanisms

Anti-Acetylcholinesterase (AChE) Activity

Phthalimide-bearing benzamides, such as compound 4g (IC₅₀ = 1.1 µM), exhibit potent AChE inhibition by interacting with the enzyme’s peripheral anionic site (PAS) . The acetyl group in 4-acetyl-N-(1,3-dioxoisoindolin-5-yl)benzamide may enhance hydrophobic interactions with PAS residues (e.g., Trp286), while the phthalimide moiety stabilizes the complex via π-π stacking .

Therapeutic Applications

Neurodegenerative Diseases

By inhibiting AChE, this compound may alleviate cognitive deficits in Alzheimer’s disease (AD). Comparative studies with donepezil (IC₅₀ = 0.41 µM) suggest that structural optimization could enhance potency .

Antimicrobial Agents

The phthalimide scaffold’s rigidity and the acetyl group’s electron-withdrawing effects may synergize to target bacterial topoisomerases or penicillin-binding proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume